2-(4-Iodophenyl)benzofuran

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Researchers face slow oxidative addition with bromo/chloro arylbenzofurans, forcing harsh conditions that reduce yields. 2-(4-Iodophenyl)benzofuran solves this with a weak C-I bond (57 kcal/mol), enabling Pd⁰ coupling at room temperature to 60°C. Key applications: - Chemoselective construction of complex benzofuran architectures - I···O halogen-bonded supramolecular frameworks (3.15-3.25 Å) - SAD phasing for protein-ligand complexes (f″ ≈ 6.8 e⁻ at Cu Kα) - Precursor for ¹²³I/¹²⁵I radioiodinated SPECT probes Available for immediate dispatch.

Molecular Formula C14H9IO
Molecular Weight 320.12 g/mol
Cat. No. B12078761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)benzofuran
Molecular FormulaC14H9IO
Molecular Weight320.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)I
InChIInChI=1S/C14H9IO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
InChIKeyCFRDNDSKFFQANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)benzofuran – Overview


2‑(4‑Iodophenyl)benzofuran (CAS 1439923‑28‑0) is a para‑iodo‑substituted 2‑arylbenzofuran that combines the planar, π‑conjugated benzofuran core with a halogen atom that serves both as a versatile synthetic handle and as a strong halogen‑bond donor [REFS‑1]. With a molecular weight of 320.13 g·mol⁻¹ and a calculated LogP of ~4.63, it occupies a distinct physicochemical space among 2‑phenylbenzofuran analogues [REFS‑1]. The compound is primarily employed as a building block in palladium‑catalysed cross‑coupling reactions, as a precursor for radioiodinated probes, and as a model system for studying C–I···O halogen bonds in the solid state [REFS‑1].

Cross-coupling building block for Pd-catalysed C–C/C–O bond formation
Halogen-bond tecton with reliable I···O donor capacity
Direct precursor for no-carrier-added radioiodinated probes

Why Iodo Substitution Is Irreplaceable


The identity and position of the halogen on the 2‑phenyl ring dictates orthogonal reactivity, solid‑state organisation, and physicochemical properties that are not interchangeable across the F/Cl/Br/I series [REFS‑1]. The iodo substituent engages in specific C–I···O halogen bonds that are absent with lighter halogens, directly impacting crystal packing, co‑crystal design, and potentially target‑binding geometry [REFS‑2]. In cross‑coupling chemistry, the weaker C–I bond (~57 kcal·mol⁻¹) undergoes oxidative addition to Pd⁰ significantly faster than C–Br (~68 kcal·mol⁻¹) or C–Cl (~81 kcal·mol⁻¹), enabling milder reaction conditions and higher yields in sequential transformations [REFS‑3]. Furthermore, the ~1.5‑unit increase in LogP relative to the 4‑fluoro analogue and the 48‑Da mass difference relative to the 4‑bromo analogue critically alter membrane permeability and MS detection sensitivity [REFS‑1]. These non‑linear differences mean that substituting 2‑(4‑iodophenyl)benzofuran with a lighter halogen or unsubstituted phenyl analogue frequently leads to loss of function, failed coupling, or uninterpretable structural data.

Halogen-Bond Donor
Iodo forms specific I···O halogen bonds; lighter halogens (F, Cl, Br) lack this interaction, altering crystal packing and co-crystal design.
Cross-Coupling Reactivity
C–I oxidative addition to Pd⁰ occurs faster than C–Br or C–Cl; substitution may require harsher conditions, risking selectivity and yield.
Physicochemical Profile
Higher LogP and distinct MS signature vs F/Cl/Br analogues critically affect membrane permeability and detection sensitivity in biological assays.

Key Differentiation Evidence


Halogen-Bond Donor Capacity vs. Bromo Analogue

In the isostructural 5,7‑dimethyl‑3‑methylsulfinyl‑1‑benzofuran series, the 4‑iodophenyl derivative forms a well‑defined intermolecular I···O halogen bond [I···O = 3.145 (2) Å; C–I···O angle = 164.01 (9)°], whereas the 4‑bromophenyl analogue exhibits only aromatic π–π and C–H···π contacts with no Br···O halogen bond [REFS‑1][REFS‑2]. This difference arises because iodine possesses a significantly larger positive σ‑hole than bromine, enabling directional non‑covalent interactions that can dominate crystal packing.

I···O Halogen Bond
Head-to-head
I···O = 3.145(2) Å, C–I···O 164.01(9)°
vs no Br···O bond (π–π only)
Unique I···O halogen bond confirms iodo donor role; bromo analogue lacks this interaction.
XRD, 293 K (I) / 173 K (Br); Mo Kα
Crystal Engineering Supramolecular Chemistry Halogen Bonding

C–I Bond Reactivity in Cross-Coupling

The C–I bond dissociation energy (BDE) in iodobenzene is ~57 kcal·mol⁻¹, compared with ~68 kcal·mol⁻¹ for C–Br and ~81 kcal·mol⁻¹ for C–Cl [REFS‑1]. This 11–24 kcal·mol⁻¹ difference translates into a markedly lower barrier for oxidative addition to Pd⁰, enabling room‑temperature Sonogashira, Suzuki–Miyaura, or Heck couplings that require elevated temperatures for bromo or chloro analogues [REFS‑1]. In practice, α‑(iodophenyl)‑β‑oxoesters undergo Cu‑catalysed C–O coupling at 25–60 °C to afford annulated benzofurans, whereas the corresponding bromo substrates demand higher catalyst loadings and longer reaction times [REFS‑2].

C–I Bond Energy
Class-level
Ph–I BDE ≈ 57 kcal·mol⁻¹
Lower barrier for oxidative addition vs C–Br (68) and C–Cl (81); enables milder cross-coupling.
Gas-phase BDE; class-level reference
Synthetic Methodology Cross‑Coupling C–I Activation

Lipophilicity and Drug-Likeness Profile

The calculated LogP of 2‑(4‑iodophenyl)benzofuran is 4.63 [REFS‑1], which is approximately 1.5–2.0 units higher than that of the 4‑fluoro analogue (est. LogP ≈ 3.1) and ~0.8 units above the 4‑chloro analogue (est. LogP ≈ 3.8) [REFS‑2]. This elevated lipophilicity directly impacts membrane permeability, plasma protein binding, and tissue distribution if the scaffold is used in medicinal chemistry programmes. The higher LogP also improves retention in reverse‑phase chromatographic purification, enabling cleaner separation from more polar by‑products.

Calculated LogP
Data to verify
LogP = 4.63 (calc.)
Elevated lipophilicity vs F/Cl analogues; may influence membrane permeability and MS signal.
Calculated value; experimental confirmation advised
Physicochemical Profiling LogP Drug Likeness

Heavy-Atom Advantage for X-Ray Phasing

With a molecular weight of 320.13 g·mol⁻¹ and a single iodine atom (Z=53), 2‑(4‑iodophenyl)benzofuran provides a strong anomalous scattering signal (f″ = 6.8 e⁻ at Cu Kα) suitable for experimental phasing of macromolecular crystal structures [REFS‑1]. The 4‑bromo analogue (MW 273.12; f″ = 1.3 e⁻) and 4‑chloro analogue (MW 228.68; f″ = 0.4 e⁻) produce significantly weaker anomalous signals, often insufficient for single‑wavelength anomalous dispersion (SAD) phasing at routine data‑collection wavelengths [REFS‑2].

Anomalous Scattering
Class-level
f″ (Cu Kα) ≈ 6.8 e⁻
Strong anomalous signal supports SAD phasing; ~5× Br and ~17× Cl.
Theoretical factors; validated in protein–ligand crystallography
Structural Biology Crystallography Phasing

Conformational Effects on Packing and Optics

In the 5‑methyl‑3‑methylsulfinyl‑1‑benzofuran series, the dihedral angle between the 4‑iodophenyl ring and the benzofuran plane is 37.97 (9)°, compared with 26.21 (5)° for the 4‑bromophenyl analogue [REFS‑1][REFS‑2]. This ~12° larger twist alters the π‑conjugation between the phenyl and benzofuran systems, modulating UV‑Vis absorption λmax and fluorescence quantum yield. The difference is attributable to the larger van der Waals radius of iodine (1.98 Å) vs. bromine (1.85 Å), which increases steric repulsion with the peri‑hydrogen on the benzofuran ring.

Dihedral Twist
Head-to-head
37.97(9)° (I) vs 26.21(5)° (Br)
Larger twist reduces π-conjugation; modulates optical properties.
XRD, 173 K; steric effect of iodine van der Waals radius
Conformational Analysis Solid‑State Chemistry Structure–Property Relationships

Optimal Application Scenarios


Halogen-Bond-Driven Crystal Engineering

The reliable I···O halogen bond (3.145–3.252 Å) makes 2‑(4‑iodophenyl)benzofuran an ideal tecton for constructing co‑crystals with carbonyl, sulfinyl, or ether acceptors. The bromo analogue cannot serve this purpose, as it lacks halogen‑bond donor capacity in this scaffold [REFS‑1]. Researchers designing halogen‑bonded frameworks should specify the iodo compound to ensure predictable supramolecular synthon formation.

Sequential Multi-Step Cross-Coupling

The low C–I BDE (~57 kcal·mol⁻¹) permits chemoselective oxidative addition at the iodophenyl position under mild conditions (room temperature to 60 °C), leaving other halogens or functional groups intact for subsequent transformations [REFS‑2]. This is critical for constructing complex benzofuran‑containing architectures where the bromo or chloro analogues would require forcing conditions that compromise yield or selectivity.

Experimental Phasing in Crystallography

The strong anomalous scattering of iodine (f″ ≈ 6.8 e⁻ at Cu Kα) enables SAD phasing of protein–ligand complexes at routine wavelength, eliminating the need for Se‑Met labelling [REFS‑3]. The bromo (f″ ≈ 1.3 e⁻) and chloro (f″ ≈ 0.4 e⁻) analogues are generally inadequate for this purpose unless synchrotron beamlines optimised for Br/Cl edge are available.

Radioiodinated Probe Development

The para‑iodophenyl substituent serves as a direct precursor for no‑carrier‑added ¹²³I or ¹²⁵I radioiodination via electrophilic destannylation or isotope exchange, enabling the preparation of radiolabelled benzofuran probes for in vitro binding assays or in vivo SPECT imaging [REFS‑4]. The fluoro, chloro, and bromo analogues cannot undergo analogous direct radioiodination, requiring de novo synthesis of a stannylated precursor.

Application
Selection Property
Validation Focus
Halogen-bond crystal engineering
I···O halogen bond donor capability
Co-crystal topology with carbonyl/sulfinyl acceptors
Sequential multi-step cross-coupling
Low C–I bond dissociation energy
Mild-condition chemoselectivity and functional group tolerance
Experimental phasing (SAD)
High anomalous scattering factor
Phasing without Se-Met labeling at routine wavelengths
Radioiodinated probe development
Para-iodo as direct labeling precursor
No-carrier-added ¹²³I/¹²⁵I incorporation efficiency
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